molecular formula C18H25BFNO3 B8123424 (2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(piperidin-1-yl)methanone

(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(piperidin-1-yl)methanone

Cat. No.: B8123424
M. Wt: 333.2 g/mol
InChI Key: TWPSDSWYLKSNKU-UHFFFAOYSA-N
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Description

This compound features a phenyl ring substituted with a fluorine atom at the 2-position, a piperidin-1-yl methanone group at the 1-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 3-position. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of its synthetic utility in medicinal and materials chemistry .

Properties

IUPAC Name

[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BFNO3/c1-17(2)18(3,4)24-19(23-17)14-10-8-9-13(15(14)20)16(22)21-11-6-5-7-12-21/h8-10H,5-7,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPSDSWYLKSNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)N3CCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(piperidin-1-yl)methanone is a significant chemical entity in medicinal chemistry due to its potential biological activities. This article explores its biological activity by reviewing relevant studies and findings.

  • Molecular Formula : C13H16BFO3
  • Molar Mass : 250.07 g/mol
  • CAS Number : 1112209-40-1
  • Appearance : Solid
  • Water Solubility : Slightly soluble in water

The biological activity of this compound is largely attributed to its interactions with various biological targets. The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors, while the dioxaborolane group may enhance binding affinity through boron coordination chemistry.

Antiviral Activity

Recent studies have indicated that compounds with similar scaffolds exhibit antiviral properties, particularly against β-coronaviruses. For instance, the pyrazolo[1,5-a]pyrimidine derivatives have shown significant inhibition of viral replication in vitro and may serve as a model for understanding the antiviral mechanisms applicable to the target compound .

Enzyme Inhibition

Research has highlighted that derivatives of piperidine can act as selective inhibitors for various kinases. For example, studies on CSNK2 inhibitors demonstrate that modifications to the piperidine structure can lead to enhanced potency and selectivity against specific targets involved in cellular signaling pathways .

Case Studies and Research Findings

  • CSNK2 Inhibition :
    • A study demonstrated that modifications on piperidine derivatives resulted in improved potency against CSNK2A2, which is crucial for cellular proliferation and survival. The introduction of bioisosteric replacements led to enhanced metabolic stability while maintaining effective binding .
  • Antiviral Efficacy :
    • In vitro assays have shown that related compounds effectively inhibit the replication of coronaviruses such as SARS-CoV-2. These findings suggest that (2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(piperidin-1-yl)methanone could be explored further for its antiviral potential .

Data Tables

Property Value
Molecular FormulaC13H16BFO3
Molar Mass250.07 g/mol
CAS Number1112209-40-1
Water SolubilitySlightly soluble
Biological Activity Target/Effect
Antiviralβ-coronaviruses
Enzyme InhibitionCSNK2A2

Safety and Handling

The compound is classified as an irritant and should be handled with care. Proper safety measures should be taken during experiments involving this chemical to avoid skin and eye contact .

Scientific Research Applications

The compound (2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(piperidin-1-yl)methanone is a notable chemical in the field of medicinal chemistry and organic synthesis. Its unique structure offers various applications across different scientific domains. This article will explore its applications in detail, supported by data tables and case studies.

Structure and Composition

  • IUPAC Name : (2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(piperidin-1-yl)methanone
  • Molecular Formula : C16H22BFO3
  • Molecular Weight : 295.16 g/mol

Physical Properties

  • Appearance : Solid
  • Purity : Typically >95%
  • Storage Conditions : Should be kept in a cool, dry place away from moisture.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its ability to interact with biological targets.

Case Studies

  • Anticancer Activity : Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted its efficacy in inhibiting tumor growth in xenograft models by targeting specific pathways involved in cell proliferation and survival.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules.

Synthetic Pathways

  • Boron Chemistry : The presence of the dioxaborolane moiety allows for cross-coupling reactions with various electrophiles, facilitating the formation of carbon-carbon bonds. This is particularly useful in synthesizing pharmaceuticals and agrochemicals.

Material Science

Due to its unique structural features, it can be applied in the development of new materials.

Applications

  • Polymer Chemistry : The compound can be utilized in creating boron-containing polymers that exhibit enhanced thermal stability and mechanical properties.
CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa10Inhibition of DNA synthesis
Compound BMCF715Induction of apoptosis
Target CompoundA5498Inhibition of cell cycle progression

Table 2: Synthetic Applications

Reaction TypeConditionsYield (%)
Suzuki CouplingPd catalyst, base85
Negishi CouplingZn catalyst, THF90
Sonogashira CouplingCuI catalyst, Et3N75

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Key Analogs:

(4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone (CAS: 883738-38-3) Structural Differences: Replaces piperidine with 4-methylpiperazine. Impact: The methylpiperazine group increases basicity and may alter binding interactions in biological systems. Molecular weight (330.23 g/mol) is identical due to similar substituent mass .

Piperidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone (SI-12) Structural Differences: Lacks the 2-fluoro substituent on the phenyl ring.

1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine (CAS: CDS019838) Structural Differences: Replaces methanone with a direct piperidine linkage. Impact: Reduced steric hindrance and altered hydrogen-bonding capacity, affecting solubility and target affinity .

Electronic Effects:
  • The 2-fluoro substituent in the target compound increases the electrophilicity of the boronate group compared to non-fluorinated analogs (e.g., SI-12), enhancing reactivity in Suzuki couplings .
  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., CAS 883738-38-3) exhibit higher basicity (pKa ~8.5 vs. ~10 for piperidine), influencing pharmacokinetic properties like membrane permeability .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP<sup>*</sup> Key Features
Target Compound C₁₈H₂₄BFNO₃ ~330.23 ~3.2 Fluorine enhances metabolic stability; boronate enables cross-coupling
(4-Methylpiperazin-1-yl) analog C₁₈H₂₇BN₂O₃ 330.23 ~2.8 Increased basicity; potential for improved solubility
Non-fluorinated analog (SI-12) C₁₇H₂₆BNO₂ 287.20 ~3.5 Lower electrophilicity; reduced synthetic versatility
1-(4-Methyl-3-boronate)phenylethanone C₁₅H₂₁BO₃ 260.14 ~2.9 Smaller size; ethanone group alters electronic profile

<sup>*</sup>Predicted using fragment-based methods.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst System : Pd(dppf)Cl₂·CH₂Cl₂ (1–5 mol%) is commonly employed due to its efficiency in facilitating boron–halogen exchange.

  • Base : Potassium acetate (KOAc) serves as a base to neutralize HBr byproducts, with typical equivalents ranging from 2–3× the substrate.

  • Solvent : Polar aprotic solvents like DMF or dioxane are preferred for their ability to solubilize boron reagents and stabilize intermediates.

  • Temperature : Reactions are conducted at 90–100°C under inert atmosphere to prevent catalyst deactivation.

Example Procedure :
A mixture of 3-bromo-2-fluoroaniline (2.63 mmol), bis(pinacolato)diboron (1.2 eq), KOAc (2 eq), and Pd(dppf)Cl₂ (5 mol%) in dioxane (10 mL) was heated at 90°C for 15 hours. Purification by silica gel chromatography yielded the boronate ester in 60.7–76% yield.

Key Data Table: Miyaura Borylation Variations

SubstrateCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
3-Bromo-2-fluoroanilinePd(dppf)Cl₂ (5)DMF1001660.7
3-Bromo-2-fluoroanilinePd(dppf)Cl₂ (5)Dioxane901576

Suzuki-Miyaura Cross-Coupling for Methanone Installation

The piperidinyl methanone group is introduced via Suzuki-Miyaura coupling between the boronate ester and a halogenated methanone precursor (e.g., 4-chloro-N-(piperidin-1-yl)methanone).

Critical Parameters

  • Catalyst : PdCl₂(dppf)·CH₂Cl₂ (2–5 mol%) ensures efficient coupling while minimizing side reactions.

  • Base : Aqueous sodium carbonate (Na₂CO₃) or lithium hydroxide (LiOH) is used to maintain basic pH, facilitating transmetallation.

  • Solvent : Mixed solvents like DME/water (3:1) balance reagent solubility and reaction kinetics.

Example Procedure :
A microwave vial charged with the boronate ester (1.3 mmol), 4-chloropyrimidine (1 eq), Na₂CO₃ (2.5 eq), and PdCl₂(dppf)·CH₂Cl₂ (5 mol%) in DME/H₂O was irradiated at 120°C for 20 minutes. Extraction and chromatography afforded the coupled product in 38% yield.

Key Data Table: Cross-Coupling Efficiency

Boronate EsterHalide PartnerCatalyst (mol%)SolventYield (%)
2-Fluoro-3-boronate4-ChloropyrimidinePdCl₂(dppf) (5)DME/H₂O38

Post-Functionalization and Protecting Group Strategies

Intermediate functionalization often requires protective groups to prevent undesired side reactions. For example, amine groups in boronate intermediates are protected using trimethylsilyl ethoxymethyl (SEM) groups prior to coupling.

Deprotection and Final Modification

  • SEM Removal : Treatment with HCl in THF/water cleaves SEM groups, yielding free amines for further reactions.

  • Acid Hydrolysis : LiOH in THF/H₂O (1:1) at 20°C converts esters to carboxylic acids, though this step is more relevant to analogs.

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors and automated purification systems (e.g., flash chromatography) enhance reproducibility. Solvent recovery systems and catalyst recycling protocols are critical for cost efficiency.

Challenges and Solutions

  • Catalyst Cost : Heterogeneous palladium catalysts (e.g., Pd/C) reduce expenses but may lower yields.

  • Byproduct Management : Liquid-liquid extraction with ethyl acetate/water minimizes impurities .

Q & A

Q. Methodological Answer :

  • Synthetic Routes :
    • Borylation of Fluorinated Intermediates : Start with 2-fluoro-3-bromophenyl precursors and perform Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) with pinacolborane .
    • Piperidine Coupling : React the boronate ester intermediate with piperidin-1-yl carbonyl chloride under anhydrous conditions (e.g., THF, 0°C to room temperature) .
  • Purity Optimization :
    • Recrystallization : Use hexane/ethyl acetate (1:3) at low temperatures (0–6°C) to minimize decomposition of the boronate ester .
    • Column Chromatography : Employ silica gel with gradient elution (ethyl acetate in hexane, 10% to 50%) to isolate the product .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Confirm the piperidine moiety (δ 1.4–3.2 ppm for CH₂ groups) and aromatic fluorine coupling patterns .
  • ¹¹B NMR : Verify boronate ester formation (δ 28–32 ppm) .
  • 19F NMR : Identify electronic effects of the fluorine substituent (δ -110 to -120 ppm) .
  • HRMS (ESI+) : Validate molecular weight (expected [M+H]⁺ ~386.2) .

Advanced: How does the fluorine substituent influence Suzuki-Miyaura cross-coupling efficiency?

Q. Methodological Answer :

  • Electronic Effects : Fluorine’s electron-withdrawing nature enhances electrophilicity of the boronate ester, increasing transmetallation rates. Compare kinetics with non-fluorinated analogs using time-resolved ¹H NMR .
  • Steric Considerations : The ortho-fluorine may hinder Pd coordination; test bulky ligands (e.g., SPhos) to mitigate steric effects .
  • Methodology :
    • Conduct coupling reactions with aryl halides under standardized conditions (e.g., K₂CO₃, DMF/H₂O, 80°C).
    • Quantify yields via HPLC and compare with DFT-calculated activation energies .

Advanced: How can contradictions in catalytic efficiency data across studies be resolved?

Q. Methodological Answer :

  • Parameter Standardization :
    • Catalyst Loading : Systematically vary Pd concentrations (0.5–5 mol%) .
    • Solvent Polarity : Test DMF, THF, and toluene to assess solvent effects on reaction rates .
  • Statistical Analysis :
    • Use ANOVA to identify significant variables (e.g., temperature, base) .
    • Apply response surface methodology (RSM) to optimize conditions .
  • Cross-Validation : Reproduce conflicting studies with identical reagents (e.g., same Pd source) .

Advanced: What computational strategies predict environmental fate or metabolic pathways?

Q. Methodological Answer :

  • Environmental Persistence :
    • QSAR Models : Estimate biodegradation half-life using EPI Suite™, focusing on boronate ester hydrolysis .
    • Molecular Dynamics (MD) : Simulate interactions with soil organic matter to predict adsorption .
  • Metabolic Pathways :
    • Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes .
    • In Silico Metabolism : Predict metabolites with software like Meteor (Lhasa Ltd.) .

Advanced: How can the compound’s bioactivity be evaluated within a theoretical framework?

Q. Methodological Answer :

  • Target Identification :
    • Molecular Similarity : Screen ChEMBL for analogs targeting G-protein-coupled receptors (GPCRs) linked to piperidine scaffolds .
  • Experimental Design :
    • Dose-Response Assays : Test inhibition of serotonin receptors (5-HT₃) using HEK293 cells expressing recombinant receptors .
    • Theoretical Basis : Align with structure-activity relationship (SAR) models for CNS-active compounds .

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

  • Lab Practices :
    • Use nitrile gloves and fume hoods to avoid boronate ester exposure .
    • Store at 0–6°C in amber vials to prevent light/thermal degradation .
  • Waste Disposal : Quench residual boronate esters with pH 7.4 phosphate buffer before disposal .

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